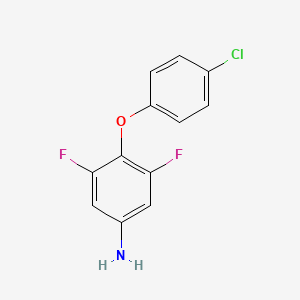
4-(4-Chlorophenoxy)-3,5-difluoroaniline
Overview
Description
4-(4-Chlorophenoxy)-3,5-difluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorophenoxy group and two fluorine atoms attached to the benzene ring
Scientific Research Applications
4-(4-Chlorophenoxy)-3,5-difluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds such as chlorphenesin and 2,4-dichlorophenoxyacetic acid are known to act on the central nervous system and broadleaf weeds respectively
Mode of Action
Chlorphenesin, a compound with a similar structure, is known to block nerve impulses sent to the brain This suggests that 4-(4-Chlorophenoxy)-3,5-difluoroaniline might interact with its targets in a similar manner, leading to changes in cellular activity
Biochemical Pathways
For instance, 2-methyl-4-chlorophenoxy acetic acid (MCPA) has been shown to induce oxidative stress in non-target aquatic plants
Pharmacokinetics
Similar compounds like 4-chlorophenoxyacetic acid are known to be highly soluble in water and quite volatile . These properties could potentially influence the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
For instance, chlorphenesin is known to act as a muscle relaxant , while 2,4-Dichlorophenoxyacetic acid causes uncontrolled growth in most broadleaf weeds
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds in water suggests that they could be easily transported in aquatic environments . Additionally, the volatility of these compounds could influence their stability and persistence in the environment . More research is needed to understand how environmental factors specifically affect this compound.
Future Directions
The future directions for research on “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely depend on its potential applications. For instance, pyrazole derivatives, which are structurally similar, have been investigated for their potential use in various fields, including biological, physical-chemical, material science, and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline typically involves the following steps:
Nitration of 4-chlorophenol: 4-Chlorophenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-chloro-2-nitrophenol.
Reduction of 4-chloro-2-nitrophenol: The nitro group in 4-chloro-2-nitrophenol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-chloro-2-aminophenol.
Fluorination: The 4-chloro-2-aminophenol is then subjected to fluorination using a fluorinating agent like sulfur tetrafluoride (SF4) to introduce the fluorine atoms at the 3 and 5 positions, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-3,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.
Major Products
Substitution: Products include derivatives where chlorine or fluorine atoms are replaced by other functional groups.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include aniline derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar properties to 2,4-D.
Uniqueness
4-(4-Chlorophenoxy)-3,5-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVINDEPPMFUWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681024 | |
| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549547-33-3 | |
| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)
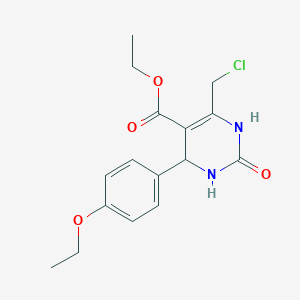
![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)
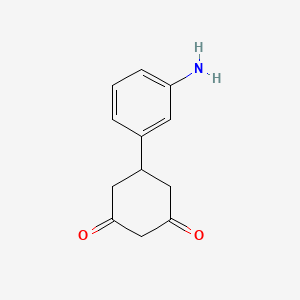

![N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)
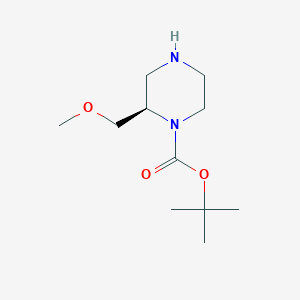
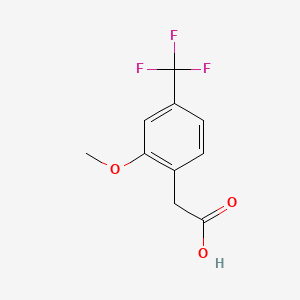
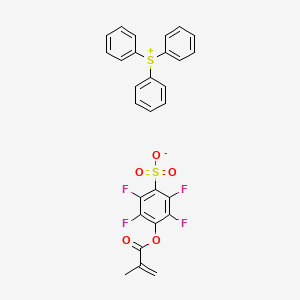
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
